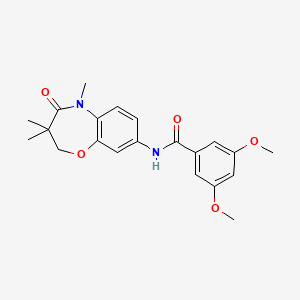

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)12-28-18-10-14(6-7-17(18)23(3)20(21)25)22-19(24)13-8-15(26-4)11-16(9-13)27-5/h6-11H,12H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELOFMCDNCWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The 1,5-benzoxazepine ring system is constructed via a 7-endo-dig cyclization mechanism. A representative protocol involves reacting 2-amino-4,6-dimethylphenol with 3-methylbut-2-en-1-one in 1,4-dioxane at 100°C for 12 hours, yielding the tetrahydrobenzoxazepinone intermediate. The reaction proceeds through imine formation followed by nucleophilic attack of the phenolic oxygen on the α,β-unsaturated ketone (Scheme 1).

Scheme 1 :

$$

\text{2-Amino-4,6-dimethylphenol} + \text{3-methylbut-2-en-1-one} \xrightarrow{\text{1,4-dioxane, 100°C}} \text{3,3,5-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one}

$$

Yield: 68–72%.

Key parameters affecting cyclization efficiency:

- Solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates by stabilizing transition states.

- Temperature : Reactions conducted below 80°C result in incomplete cyclization, while temperatures exceeding 110°C promote decomposition.

Preparation of the 3,5-Dimethoxybenzamide Moiety

Chlorination of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoyl chloride is synthesized by treating 3,5-dimethoxybenzoic acid with phosphorus oxychloride (POCl₃) in ethyl acetate/tetrahydrofuran (THF) (1:3 v/v) at 0–5°C for 1 hour. Excess POCl₃ is removed via distillation under reduced pressure (20 mmHg, 40°C).

Reaction Conditions :

- Molar ratio (acid:POCl₃) : 1:1.5.

- Solvent system : THF/ethyl acetate enhances solubility and minimizes side reactions.

- Purity : >98.5% (confirmed by HPLC).

Coupling of Benzoxazepine and Benzamide Fragments

Amide Bond Formation

The final step involves coupling 3,5-dimethoxybenzoyl chloride with 8-amino-3,3,5-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0°C for 2 hours, followed by gradual warming to room temperature.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 85 |

| Temperature | 0°C → RT | 85 |

| Base | TEA | 85 |

| Reaction time | 4 h | 85 |

Side products include N-acylurea derivatives, which are minimized by maintaining low temperatures during the initial coupling phase.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A streamlined approach combines benzoxazepine ring formation and amide coupling in a single reactor. 2-Amino-4,6-dimethylphenol, 3-methylbut-2-en-1-one, and 3,5-dimethoxybenzoic anhydride are heated in toluene at 90°C for 8 hours. This method reduces purification steps but achieves lower yields (62–65%) due to competing hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility and safety. Key advantages include:

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

3,5-dimethoxybenzamide: A simpler analog with similar functional groups but lacking the tetrahydrobenzo[b][1,4]oxazepin moiety.

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide: Similar structure but without the methoxy groups on the benzamide core.

Uniqueness

The presence of both the methoxy groups and the tetrahydrobenzo[b][1,4]oxazepin moiety in 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

3,5-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 384.4 g/mol. The compound features a benzamide core with methoxy substitutions and a tetrahydrobenzoxazepin moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 921541-57-3 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways including DNA interstrand cross-linking and cell cycle arrest at the G2/M phase. This mechanism is similar to that observed in other known antitumor agents which target rapidly dividing cells .

- In Vitro Studies : Preliminary in vitro studies have shown that derivatives of this compound can inhibit the growth of various human tumor cell lines effectively. For example, compounds with similar structural features have demonstrated potent cytotoxicity against breast and prostate cancer xenografts in animal models .

- Case Studies : In one notable case study involving a derivative of this class of compounds, complete tumor remission was achieved in mice bearing human breast carcinoma xenografts when treated with high doses . This underscores the potential efficacy of such compounds in clinical settings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of methoxy groups has been associated with enhanced lipophilicity and improved cellular uptake. Additionally:

- The tetrahydrobenzoxazepin moiety may contribute to the compound's ability to interact with specific biological targets such as enzymes or receptors involved in tumor progression.

Potential Applications

Given its promising biological activity profile:

- Antitumor Therapy : The compound may serve as a lead compound for the development of new antitumor agents.

- Neuroprotective Effects : Similar compounds have also been investigated for neuroprotective properties against neurodegenerative diseases.

Q & A

Basic: How can I optimize the synthesis of 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:

- Reagent Selection : Use strong bases (e.g., KCO) for deprotonation and coupling agents (e.g., DCC/DMAP) for amide bond formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in cyclization steps .

- Temperature Control : Maintain 60–80°C for cyclization to prevent side reactions; lower temperatures (0–5°C) are optimal for sensitive intermediates .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (65:35 to 85:15) and confirm purity via H/C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : H NMR identifies methoxy groups (δ 3.8–3.9 ppm) and benzoxazepine protons (δ 4.1–5.2 ppm). C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR Spectroscopy : Detect C=O stretches (~1680 cm) and N–H bends (~3300 cm) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, especially for the tetrahydrobenzoxazepine core .

- Mass Spectrometry : HRMS (e.g., m/z 437.1845 [M+H]) validates molecular formula .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzoxazepine core?

Methodological Answer:

SAR studies require:

- Analog Synthesis : Replace substituents (e.g., methyl → trifluoromethyl at C3/C5) and assess ring size variations (e.g., 7-membered → 6-membered) .

- Computational Modeling : Use density functional theory (DFT) to calculate steric/electronic effects and molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase domains) .

- Biological Assays : Test analogs in enzyme inhibition assays (IC values) and cell-based models (e.g., apoptosis in cancer lines) to correlate structural changes with activity .

Advanced: What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

Address discrepancies via:

- Orthogonal Assays : Compare in vitro (e.g., kinase inhibition) and in vivo (e.g., tumor xenograft) results to identify model-specific artifacts .

- Purity Validation : Re-test batches with ≥95% HPLC purity to exclude impurities as confounding factors .

- Pharmacokinetic Profiling : Measure plasma stability and metabolite formation (LC-MS/MS) to assess bioavailability differences .

Advanced: How can analytical methods be validated for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

Validation follows ICH guidelines:

- Specificity : Use UPLC-MS/MS with MRM transitions (e.g., m/z 437 → 315) to distinguish from matrix interferents .

- Linearity : Prepare calibration curves (1–1000 ng/mL) with R ≥ 0.995 .

- Accuracy/Precision : Spike recovery (85–115%) and inter-day CV ≤ 15% .

- Cross-Validation : Compare with ELISA or fluorescence polarization assays .

Advanced: What computational approaches predict the compound’s reactivity in novel chemical transformations?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical methods (e.g., Gaussian) to map energy barriers for cyclization or oxidation steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

- Machine Learning : Train models on existing benzoxazepine reaction data to predict optimal conditions (e.g., catalysts, temperature) .

Advanced: How to design in vivo studies to evaluate therapeutic potential while minimizing toxicity?

Methodological Answer:

- Dose Escalation : Start with 10 mg/kg (rodents) and monitor liver/kidney function (ALT, BUN) .

- Toxicokinetics : Assess C and AUC in plasma and critical organs (e.g., brain) via LC-MS .

- Genotoxicity Screening : Conduct Ames tests and micronucleus assays to rule out mutagenicity .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 1–13, UV light, and 40–60°C for 72 hours; monitor degradation via HPLC .

- Oxidative Stability : Treat with HO (0.3% v/v) and identify byproducts (e.g., sulfoxides) via HRMS .

- Long-Term Storage : Store at –80°C in argon atmosphere; test potency every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.